![molecular formula C11H5ClF3N3S B11788098 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-クロロフェニル)-2-(トリフルオロメチル)イミダゾ[2,1-b][1,3,4]チアゾールは、イミダゾ[2,1-b][1,3,4]チアゾールコアを含むヘテロ環状化合物です。
2. 製法
合成経路と反応条件
6-(4-クロロフェニル)-2-(トリフルオロメチル)イミダゾ[2,1-b][1,3,4]チアゾールの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。 一般的な方法の1つは、4-クロロベンジルアミンとトリフルオロ酢酸無水物を反応させて中間体を生成し、次に酸性条件下でチオ尿素と環化させて目的の化合物を得る方法です。
工業生産方法
この化合物の工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路を最適化する必要があります。 これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization with thiourea under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
6-(4-クロロフェニル)-2-(トリフルオロメチル)イミダゾ[2,1-b][1,3,4]チアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、チオールまたはアミンを形成する可能性があります。
置換: クロロフェニル基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドを生じさせる可能性があり、置換はフェニル環にさまざまな官能基を導入する可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性を調査しています。
医学: さまざまな病気の治療における潜在的な治療効果について探求されています。
産業: ユニークな特性を持つ新しい材料の開発に使用されています。
作用機序
6-(4-クロロフェニル)-2-(トリフルオロメチル)イミダゾ[2,1-b][1,3,4]チアゾールの作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの特定の分子標的に作用し、それらの活性を調節し、治療効果をもたらす可能性があります。 関係する正確な経路は、詳細な生化学的研究が必要です。
類似化合物との比較
類似化合物
- 6-(4-クロロフェニル)-2-メチルイミダゾ[2,1-b][1,3,4]チアゾール
- 6-(4-クロロフェニル)-2-(トリフルオロメチル)イミダゾ[1,2-a][1,3,4]チアゾール
独自性
6-(4-クロロフェニル)-2-(トリフルオロメチル)イミダゾ[2,1-b][1,3,4]チアゾールは、トリフルオロメチル基とイミダゾ[2,1-b][1,3,4]チアゾールコアの両方が存在するため、ユニークです。 この組み合わせは、安定性や生物活性などのさまざまな用途において有利となる可能性のある、特定の化学的および物理的特性をもたらします。
特性
分子式 |
C11H5ClF3N3S |
|---|---|
分子量 |
303.69 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H5ClF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H |
InChIキー |
MTKGTJVXLZFLMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




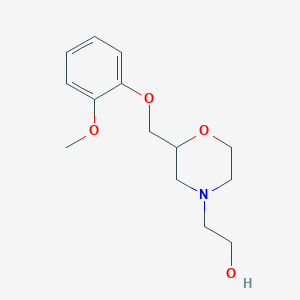
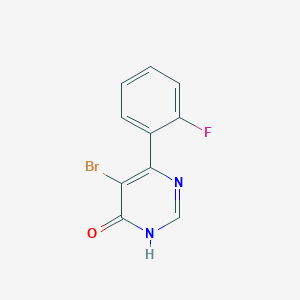
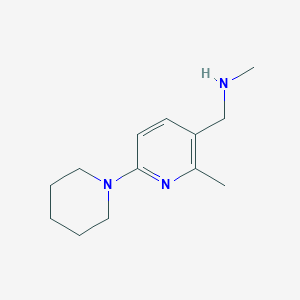
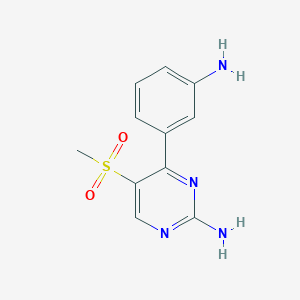
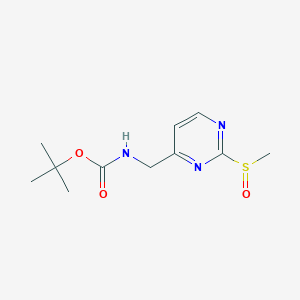

![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
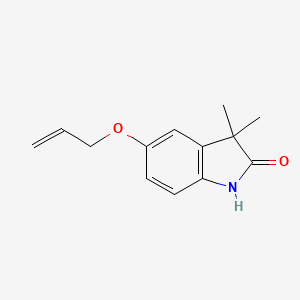

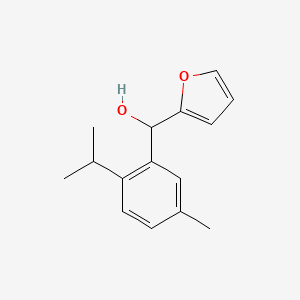
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
